![molecular formula C9H16N2O4S B3112671 1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline CAS No. 191281-32-0](/img/structure/B3112671.png)

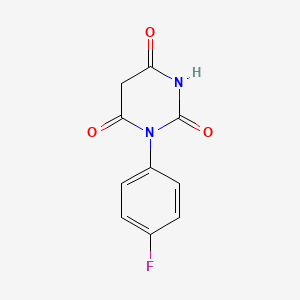

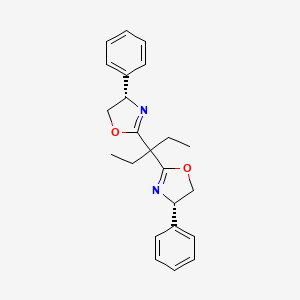

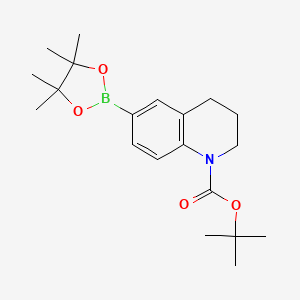

1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline

Vue d'ensemble

Description

“1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline” is a chemical compound that has been studied for its potential applications in various fields . It has been identified as a potent competitive inhibitor of both O-GlcNAcase and beta-hexosaminidase .

Synthesis Analysis

The synthesis of “1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline” involves the preparation of benzyl ethers of 1,2-dideoxy-2’-methyl-alpha-D-glucopyranoso-[2,1-d]-Δ2’-oxazoline . High yield β-acetylation of suitably protected derivatives of 2-acetamido-2-deoxy-D-glucopyranose is used in the synthesis .Molecular Structure Analysis

The molecular structure of “1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline” is complex and detailed information about its structure can be found in scientific literature .Chemical Reactions Analysis

The reactivity of the substituted oxazolines was tested through the preparation of various derivatives of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactopyranose . More detailed information about the chemical reactions involving this compound can be found in the referenced literature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Martin Avalos Gonzalez et al. (1986) detailed the synthesis of 2-alkyl(aryl)amino-1,2-dideoxy-α-d-glucopyrano[2,1-d]-2-thiazolines from 1,3,4,6-tetra-O-acetyl-2-deoxy-2-isothiocyanato-α-d-glucopyranose, which were further transformed into various derivatives for conformational studies by 1H-n.m.r. spectroscopy (Gonzalez et al., 1986).

Enzyme Inhibition and Biological Activity

Several studies have focused on the application of thiazoline derivatives as enzyme inhibitors, particularly in the context of glycosidase inhibition, which plays a critical role in various biological processes, including disease progression. N. Alencar et al. (2012) conducted a computational analysis to explore the binding of thiazoline derivatives with human O-GlcNAcase, an enzyme involved in the removal of O-GlcNAc modifications from proteins. Their study provides insights into the rational design of new inhibitors (Alencar et al., 2012).

Furthermore, Matthew S. Macauley et al. (2005) demonstrated the use of 1,2-dideoxy-2'-methyl-α-d-glucopyranoso-[2,1-d]-Δ2'-thiazoline as a potent competitive inhibitor of O-GlcNAcase. This study highlights the compound's utility in modulating enzyme activity in tissue culture, thereby offering a tool for investigating the enzyme's role at the organismal level (Macauley et al., 2005).

Mechanistic Insights and Inhibitor Design

The molecular mechanism of enzyme inhibition by thiazoline derivatives has been a subject of significant interest. G. Whitworth et al. (2007) provided mechanistic and structural insights into the selectivity of thiazoline derivatives as inhibitors of human O-GlcNAcase. Their comparative analysis of enzyme-inhibitor complexes elucidates the molecular basis for the observed selectivity, aiding in the design of potent inhibitors (Whitworth et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

(3aR,5R,6S,7R,7aR)-2-(dimethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-11(2)9-10-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGJEFCGABVOP-FMDGEEDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2C(C(C(OC2S1)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3112605.png)

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)

![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)